



Application Notes and Protocols for PF-06649298, a Potent SLC13A5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-06649298	
Cat. No.:	B610009	Get Quote

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Introduction

PF-06649298 is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT), also known as solute carrier family 13 member 5 (SLC13A5).[1][2] This transporter is responsible for the uptake of extracellular citrate into cells, particularly in the liver and brain.[3] [4] Inhibition of SLC13A5 has emerged as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, as well as certain neurological disorders.[4][5] **PF-06649298** has been characterized as a potent and selective inhibitor suitable for both in vitro and in vivo studies.[2] These application notes provide detailed information on the solubility of **PF-06649298** and protocols for its preparation and use in common assays.

Data Presentation Solubility of PF-06649298

PF-06649298 is characterized by its excellent aqueous solubility, a desirable attribute for a chemical probe intended for biological assays.[2] While a comprehensive quantitative analysis across a wide range of aqueous buffers is not readily available in the public domain, the following table summarizes the known solubility characteristics.

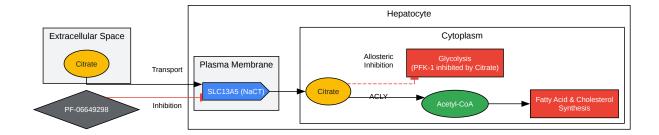


Solvent	Concentration	Comments
DMSO	100 mg/mL (339.74 mM)	Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Aqueous Buffers	High	Described as having "excellent aqueous solubility".[2] Specific maximum concentrations in buffers like PBS or Tris-HCl are not detailed in available literature, but its polar dicarboxylate nature contributes to this property.[2]

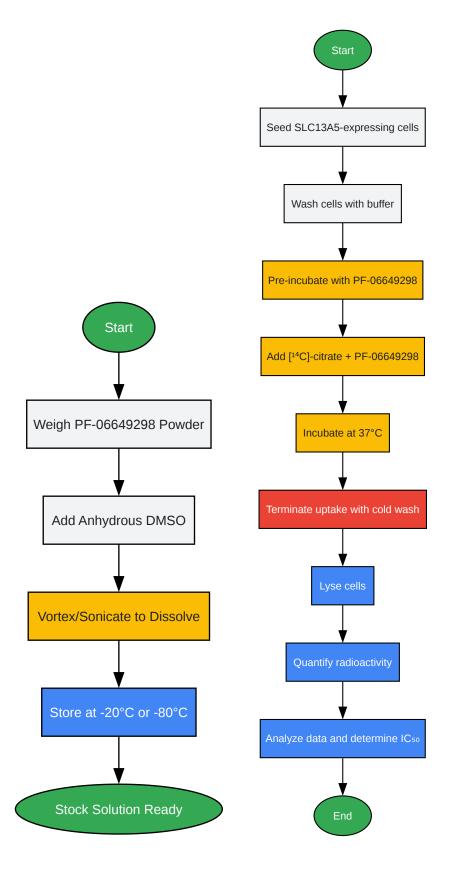
Signaling Pathway

The primary molecular target of **PF-06649298** is the sodium-coupled citrate transporter (SLC13A5). By inhibiting this transporter, **PF-06649298** blocks the entry of extracellular citrate into the cytoplasm. Cytosolic citrate is a key metabolic intermediate that links glycolysis and lipogenesis. It serves as a precursor for acetyl-CoA, which is essential for fatty acid and cholesterol biosynthesis. Additionally, citrate acts as an allosteric regulator of key enzymes in glucose metabolism, such as phosphofructokinase-1 (PFK-1). Therefore, inhibition of SLC13A5 by **PF-06649298** can lead to a reduction in hepatic lipid synthesis and may modulate glucose metabolism.[5][6]









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- To cite this document: BenchChem. [Application Notes and Protocols for PF-06649298, a
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 [https://www.benchchem.com/product/b610009#pf-06649298-solubility-and-preparation-for-assays]

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